3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one
Overview
Description
3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one is a chemical compound with the molecular formula C11H11F3N2O2 and a molecular weight of 260.21 g/mol . This compound is characterized by the presence of a pyrrolidin-2-one ring substituted with an amino group and a trifluoromethoxyphenyl group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidin-2-one Ring: The pyrrolidin-2-one ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam or a related compound.
Introduction of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction using a trifluoromethoxy-substituted benzene derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ketone group in the pyrrolidin-2-one ring can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context but may include signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
3-amino-1-[3-(methoxy)phenyl]pyrrolidin-2-one: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
3-amino-1-[3-(fluoro)phenyl]pyrrolidin-2-one: Similar structure but with a fluoro group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one imparts unique chemical and biological properties, such as increased lipophilicity and potential for enhanced biological activity compared to its analogs .
Properties
IUPAC Name |
3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c12-11(13,14)18-8-3-1-2-7(6-8)16-5-4-9(15)10(16)17/h1-3,6,9H,4-5,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBTWPGLOSJWMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)C2=CC(=CC=C2)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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